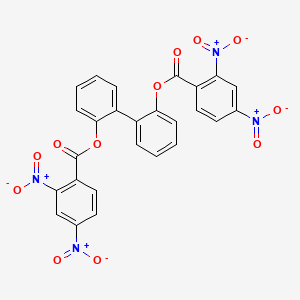![molecular formula C27H26ClN5OS B10890735 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to cell death. The triazole ring is known to interact with various proteins, potentially disrupting their function . The benzothiazole group may also contribute to its biological activity by interacting with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties.
3,5-Dimethyl-1H-1,2,4-triazole: Studied for its antimicrobial activity.
1,2,4-Triazole-3-thiol: Investigated for its potential anticancer properties
Eigenschaften
Molekularformel |
C27H26ClN5OS |
|---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H26ClN5OS/c1-16-2-7-21-22(8-16)35-23(31-21)19-3-5-20(6-4-19)30-24(34)26-10-17-9-18(11-26)13-27(12-17,14-26)33-15-29-25(28)32-33/h2-8,15,17-18H,9-14H2,1H3,(H,30,34) |
InChI-Schlüssel |
OKNUFYMIKXEZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10890664.png)
![1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890665.png)

![N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10890684.png)
![N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide](/img/structure/B10890691.png)
![(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B10890693.png)
![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate](/img/structure/B10890716.png)
methanone](/img/structure/B10890725.png)
![1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10890730.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![methyl S-benzyl-N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}cysteinate](/img/structure/B10890759.png)
